molecular formula C30H35ClN2O7 B2671910 3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate CAS No. 539856-46-7

3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate

Cat. No. B2671910
M. Wt: 571.07
InChI Key: OGQAYVUPTQRFRK-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. It could include looking at how the compound reacts with other substances, and what products are formed.



Physical And Chemical Properties Analysis

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Scientific Research Applications

Structural Insights and Reactivity

Research on related compounds, such as 2-tert-Butyl-4-methyl-2,4-dihydropyrrolo[3,4-b]indole, highlights the preparation methods and structural insights into tricyclic heteroarenes. These compounds are synthesized via selective reduction and transformed through O-alkylation and CH-deprotonation, providing a foundation for understanding the reactivity and potential modifications of the core structure of interest (Kreher & Dyker, 1987).

Novel Condensation Reactions

A novel condensation reaction of carboxylic acids with non-nucleophilic N-heterocycles and anilides has been developed, showcasing the versatility of compounds with similar frameworks in facilitating the acylation of a broad range of nitrogen compounds. This method, involving di-tert-butyl dicarbonate (Boc2O), highlights the compound's potential in synthetic applications (Umehara, Ueda, & Tokuyama, 2016).

Antioxidant and Light Stabilizer Applications

Studies on antioxidants and light stabilizers partake in the reactivity of related compounds with phenoxy radicals and indolinone nitroxide, including X-ray crystallographic analysis. These insights are crucial for developing new antioxidants and stabilizers for various industrial applications (Carloni et al., 1993).

Aerobic Oxidation Catalysts

The role of similar compounds in catalyzing the aerobic oxidation of allylic and benzylic alcohols has been explored, offering a chemoselective approach to synthesizing α,β-unsaturated carbonyl compounds. This catalytic activity showcases the potential utility in organic synthesis and industrial processes (Shen et al., 2012).

Safety And Hazards

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Future Directions

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I hope this helps! If you have any specific questions about these topics, feel free to ask.


properties

IUPAC Name

3-O,6-O-ditert-butyl 2-O-methyl 8-(chloromethyl)-4-phenylmethoxy-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H35ClN2O7/c1-29(2,3)39-27(35)32-16-19(15-31)24-20-13-22(26(34)37-7)33(28(36)40-30(4,5)6)25(20)23(14-21(24)32)38-17-18-11-9-8-10-12-18/h8-14,19H,15-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGQAYVUPTQRFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=C3C=C(N(C3=C(C=C21)OCC4=CC=CC=C4)C(=O)OC(C)(C)C)C(=O)OC)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H35ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di-tert-butyl 2-methyl 4-(benzyloxy)-8-(chloromethyl)-7,8-dihydropyrrolo[3,2-e]indole-2,3,6-tricarboxylate

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